2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol 2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol
Brand Name: Vulcanchem
CAS No.: 274693-55-9
VCID: VC21149281
InChI: InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8+,9-/m1/s1
SMILES: CC1(OC2C(CC(C2O1)OCCO)N)C
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol

CAS No.: 274693-55-9

Cat. No.: VC21149281

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

2-(((3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol - 274693-55-9

Specification

CAS No. 274693-55-9
Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name 2-[[(3aR,4S,6R,6aS)-6-amino-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl]oxy]ethanol
Standard InChI InChI=1S/C10H19NO4/c1-10(2)14-8-6(11)5-7(9(8)15-10)13-4-3-12/h6-9,12H,3-5,11H2,1-2H3/t6-,7+,8+,9-/m1/s1
Standard InChI Key WNYYMPICYAOQAE-RYPBNFRJSA-N
Isomeric SMILES CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCCO)N)C
SMILES CC1(OC2C(CC(C2O1)OCCO)N)C
Canonical SMILES CC1(OC2C(CC(C2O1)OCCO)N)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator